N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the triazine core by reacting cyanuric chloride with appropriate amines under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazine core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate specific biological pathways or targets.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine include other triazine derivatives with different substituents. Examples include:
- N-(4-chlorophenyl)-4-[(1,1,1-trifluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- N-(4-bromophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H16F7N5O |
---|---|
Molecular Weight |
439.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16F7N5O/c18-10-4-6-11(7-5-10)25-13-26-14(29-8-2-1-3-9-29)28-15(27-13)30-12(16(19,20)21)17(22,23)24/h4-7,12H,1-3,8-9H2,(H,25,26,27,28) |
InChI Key |
PPUFXAQLPNFBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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